5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
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Overview
Description
“5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. The starting materials might include brominated pyrimidine derivatives, ethylsulfanyl groups, and phenyl-substituted oxadiazoles. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might target the oxadiazole ring or the bromine substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, amines, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield sulfoxides, while substitution reactions on the pyrimidine ring can introduce various functional groups.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinal chemistry applications include the exploration of the compound as a potential drug candidate for treating various diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(methylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
- 5-chloro-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
- 5-bromo-2-(ethylsulfanyl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of “5-bromo-2-(ethylsulfanyl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H12BrN5O2S |
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Molecular Weight |
406.3 g/mol |
IUPAC Name |
5-bromo-2-ethylsulfanyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H12BrN5O2S/c1-2-24-15-17-8-10(16)12(18-15)14(22)19-13-11(20-23-21-13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,19,21,22) |
InChI Key |
WUNJTGVKZZKHAO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NON=C2C3=CC=CC=C3)Br |
Origin of Product |
United States |
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